Dehydro Azelnidipine (3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate) is a chemical compound identified as an oxidative degradation product of Azelnidipine []. While Azelnidipine is a known calcium channel blocker used in treating hypertension, Dehydro Azelnidipine's pharmacological properties are not the focus of this analysis. This compound is primarily of interest in pharmaceutical research for ensuring the quality and stability of Azelnidipine formulations.
Dehydro Azelnidipine, a derivative of Azelnidipine, is primarily recognized as an oxidative degradation product of the latter. Azelnidipine is classified as a dihydropyridine calcium channel blocker, which is utilized in the treatment of hypertension and other cardiovascular diseases. The compound has gained attention due to its pharmacological properties and its role as a metabolite in various studies concerning the stability and degradation of Azelnidipine.
Azelnidipine is sourced from various pharmaceutical preparations and is classified under calcium channel blockers. Specifically, it falls into the category of dihydropyridine derivatives, which are known for their ability to inhibit calcium influx through voltage-gated calcium channels. Dehydro Azelnidipine is identified as one of the metabolites formed during the degradation of Azelnidipine under oxidative conditions .
The synthesis of Dehydro Azelnidipine typically involves the oxidative degradation of Azelnidipine. A common method includes treating Azelnidipine with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in acetonitrile under dark conditions. This reaction leads to the formation of Dehydro Azelnidipine, which can be characterized using mass spectrometry to confirm its molecular structure and purity .
The molecular structure of Dehydro Azelnidipine can be represented by its chemical formula . The compound features a complex arrangement typical of dihydropyridine derivatives, including multiple functional groups such as amines and esters.
The mass spectrometry analysis reveals significant fragments at m/z ratios indicative of its molecular structure:
Dehydro Azelnidipine undergoes various chemical reactions primarily involving oxidation and hydrolysis. Under acidic or alkaline conditions, Azelnidipine is more susceptible to hydrolysis, leading to the formation of Dehydro Azelnidipine as a degradation product.
Dehydro Azelnidipine functions primarily through its role as a metabolite of Azelnidipine, maintaining similar mechanisms related to calcium channel blockade. It inhibits calcium ion influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
Dehydro Azelnidipine serves primarily as a reference compound in analytical chemistry for stability studies related to Azelnidipine formulations. It is also investigated for its potential pharmacological effects similar to those of its parent compound.
Dehydro azelnidipine (C₃₃H₃₂N₄O₆; MW 580.63 g/mol) is the primary oxidative degradation product and metabolite of the calcium channel blocker azelnidipine. Structurally, it arises through aromatization of azelnidipine’s 1,4-dihydropyridine (DHP) ring, converting it into a pyridine system while retaining identical substituents. This transformation eliminates the DHP ring’s non-planar structure, resulting in a planar, conjugated pyridine core that alters electronic distribution and physicochemical properties. The ester groups at positions 3 and 5, the 3-nitrophenyl ring at position 4, and the benzhydryl-azetidinyl moiety remain intact during this conversion [1] [4]. The structural transition from azelnidipine to dehydro azelnidipine is characterized by the loss of two hydrogen atoms from the DHP ring, consistent with oxidation-driven aromatization [6].
Table 1: Structural Comparison of Azelnidipine and Dehydro Azelnidipine
Characteristic | Azelnidipine | Dehydro Azelnidipine |
---|---|---|
Core Ring System | 1,4-Dihydropyridine (non-planar) | Pyridine (planar) |
Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₃₂N₄O₆ |
Degree of Unsaturation | Lower | Higher (conjugated system) |
Key Functional Groups | Ester groups (C3, C5); 3-Nitrophenyl; Benzhydryl-azetidinyl | Identical to azelnidipine |
Azelnidipine, a third-generation dihydropyridine calcium antagonist, was developed for hypertension management due to its L-type calcium channel blockade and long-lasting effects without reflex tachycardia [2] [5]. Early pharmacological studies revealed its unique atheroprotective properties, including suppression of TNF-α-induced vascular inflammation and oxidative stress—effects partially independent of calcium channel blockade [5]. The discovery of dehydro azelnidipine emerged from forced degradation studies designed to meet regulatory requirements for stability-indicating methods. Researchers observed that azelnidipine’s DHP ring undergoes aromatization under oxidative conditions, paralleling its in vivo metabolic pathway mediated by cytochrome P450 enzymes [1] [3]. This degradation product gained significance when identified not only as an impurity in pharmaceutical formulations but also as a major metabolite with potential biological activity [1] [6]. The synthesis and characterization of dehydro azelnidipine thus became essential for both pharmaceutical quality control and understanding azelnidipine’s metabolic fate [3].
Oxidative degradation products like dehydro azelnidipine are critical in pharmaceutical development for multiple reasons. First, they serve as markers for drug stability assessment. Azelnidipine’s susceptibility to oxidation necessitated the development of stability-indicating HPLC methods capable of resolving the parent drug from its degradants [1] [3]. Second, such products may exhibit biological activity; dehydro azelnidipine is both an impurity and a metabolite, implying potential pharmacological or toxicological roles [1] [6]. Third, understanding degradation pathways aids in optimizing formulation strategies—knowledge of azelnidipine’s ester hydrolysis and oxidation vulnerabilities guides packaging and excipient selection [1]. Regulatory agencies mandate identification and quantification of degradation products exceeding threshold levels (typically >0.1%). Consequently, dehydro azelnidipine synthesis (via chemical oxidation using agents like DDQ) and characterization (via LC-MS) became essential for analytical method validation and impurity profiling [1] [6].
Table 2: Synthesis and Characterization Parameters for Dehydro Azelnidipine
Parameter | Conditions/Results | Significance |
---|---|---|
Synthetic Route | Azelnidipine + DDQ in acetonitrile (7h, rt) | Mimics oxidative degradation/metabolism |
Yield | ~85% (reported) | High purity material for characterization |
Characterization | LC-MS: m/z 580.63 [M⁺] | Confirms molecular weight |
Solubility | Slight in chloroform/DMSO; poor in water | Guides analytical sample preparation |
Melting Point | 147–149°C | Serves as a physicochemical identifier |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1